3-(2,4-Dimethylphenyl)propan-1-ol
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Overview
Description
3-(2,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with two methyl groups at the 2 and 4 positions, attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with propanal to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)propan-1-one or 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)propane.
Substitution: 3-(2,4-Dimethylphenyl)propyl halides.
Scientific Research Applications
3-(2,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Additionally, the phenyl ring’s hydrophobic interactions can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with methyl groups at the 3 and 5 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxy groups and a triazole ring, differing in functional groups and overall structure.
Uniqueness
3-(2,4-Dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and research .
Properties
CAS No. |
27650-80-2 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
HFIRQLQQPJWFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)C |
Origin of Product |
United States |
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